molecular formula C14H16F3NO3 B6502773 N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(trifluoromethyl)benzamide CAS No. 1421451-15-1

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(trifluoromethyl)benzamide

Cat. No.: B6502773
CAS No.: 1421451-15-1
M. Wt: 303.28 g/mol
InChI Key: MJQKKRUKHLSTSU-UHFFFAOYSA-N
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Description

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound designed for pharmaceutical and biochemical research. Its structure integrates two key pharmacophoric elements: a benzamide scaffold and a cyclopentanol derivative, linked to form a potential bioactive molecule. The compound features a trifluoromethyl (CF₃) group attached to the phenyl ring, a modification widely employed in medicinal chemistry. The inclusion of a -CF₃ group is a established strategy to enhance a compound's properties, as this moiety is known to improve metabolic stability, increase lipophilicity, and strengthen binding affinity to target proteins through its strong electron-withdrawing nature and contribution to hydrophobic interactions . This makes analogs containing this group valuable tools for investigating new therapeutic targets. Furthermore, the presence of both a hydroxyl group and a hydroxymethyl group on the cyclopentyl ring provides hydrogen-bonding capacity and influences the molecule's overall polarity and solubility profile. Such substituted cyclopentane structures are common in drug discovery for their defined three-dimensional geometry. The benzamide (carboxamide) linkage is a prevalent structural motif in many biologically active compounds and pharmaceutical agents, serving as a critical functional group for molecular recognition . This compound is intended for research applications only, including but not limited to use as a building block in medicinal chemistry , a intermediate in organic synthesis , or a reference standard in analytical studies . Researchers can utilize it to explore structure-activity relationships (SAR), particularly in the development of enzyme inhibitors or receptor modulators where the trifluoromethyl group and carboxamide linkage play a critical role. Warning: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c15-14(16,17)10-3-1-2-8(4-10)13(21)18-11-5-9(7-19)12(20)6-11/h1-4,9,11-12,19-20H,5-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQKKRUKHLSTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a trifluoromethyl group and hydroxymethyl functionalities, suggest various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16F3NO3C_{14}H_{16}F_{3}NO_{3}, with a molecular weight of approximately 303.28 g/mol. The trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological targets and its pharmacokinetic properties .

Biological Activity Overview

This compound has been studied for its potential therapeutic effects in various biological contexts:

  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this compound may also exert similar effects through inhibition of pro-inflammatory pathways.
  • Cardiovascular Implications : Research on related benzamide derivatives indicates potential benefits in heart failure models, where compounds have been shown to reduce infarct size and improve left ventricular pressure .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Modulation : The trifluoromethyl group can enhance binding affinity to various receptors, potentially influencing neurotransmitter systems and cardiovascular responses .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of benzamide derivatives found that compounds with similar structural motifs effectively inhibited inflammatory cytokine production in vitro. This suggests that this compound could have therapeutic applications in treating inflammatory diseases.

Case Study 2: Cardiovascular Effects

In an ischemia-reperfusion injury model, related benzamide derivatives demonstrated significant reductions in infarct size and improved cardiac function. These findings indicate that this compound could potentially offer protective effects against heart failure through similar mechanisms .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-cyclopentyl-3-hydroxy-4-methoxybenzamideHydroxymethyl and methoxy groupsAnti-inflammatory
2-chloro-N-(1-hydroxycycloheptyl)methyl-benzamideChlorine substitutionP2X7 receptor inhibition
4-fluoro-N-cyclopentyl-benzamideFluorine substitutionAnticancer activity

The unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.

Scientific Research Applications

Medicinal Chemistry

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(trifluoromethyl)benzamide has been studied for its potential as a therapeutic agent in various diseases:

  • Anti-inflammatory Activity : Similar compounds have shown efficacy in modulating inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : The structural similarity to known anticancer agents indicates possible inhibition of cancer cell proliferation or induction of apoptosis in specific cancer types .
  • Receptor Modulation : The compound may interact with receptors such as P2X7, which are involved in mediating inflammatory responses, thus influencing cellular signaling pathways.

Biological Studies

Research has focused on understanding the biological mechanisms through which this compound operates:

  • Enzyme Inhibition : Studies have indicated that compounds with similar structures can inhibit enzymes involved in the inflammatory response, potentially leading to therapeutic benefits.
  • Binding Affinity Studies : Investigations into the binding affinity of this compound to various biological targets have been conducted to evaluate its pharmacological potential.

Case Studies and Research Findings

Several studies have explored various aspects of this compound:

  • Anti-inflammatory Effects : A study demonstrated that related compounds significantly reduced inflammation in animal models by inhibiting specific inflammatory pathways.
  • Anticancer Activity : Research indicated that structurally similar benzamides showed promise in inhibiting tumor growth in vitro and in vivo, suggesting potential for this compound .
  • Mechanism of Action : Investigations into its mechanism revealed that it may modulate receptor activity, influencing downstream signaling pathways critical for various physiological responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents on Benzamide Key Functional Groups Biological/Industrial Relevance
Target Compound 3-(CF₃)benzamide + cyclopentyl diol -CF₃, -OH, -CH₂OH Potential drug candidate (e.g., prostaglandin mimicry)
N-[4-Chloro-3-(CF₃)phenyl]-2-hydroxybenzamide 2-hydroxybenzamide + 4-Cl,3-CF₃ phenyl -Cl, -CF₃, -OH Agrochemical intermediate
4-Nitro-N-(3-(CF₃)phenyl)benzamide 4-nitrobenzamide + 3-CF₃ phenyl -NO₂, -CF₃ High reactivity (nitro group)
N-[3-(CF₃)phenyl]-4-methoxybenzamide 4-methoxybenzamide + 3-CF₃ phenyl -OCH₃, -CF₃ Electron-rich aromatic system
Flutolanil (N-(3-isopropoxyphenyl)-2-CF₃-benzamide) 2-CF₃benzamide + 3-isopropoxy phenyl -CF₃, -OCH(CH₃)₂ Fungicide (C─H bond stabilization)

Key Observations :

  • Electron-Withdrawing Groups: The -CF₃ and -NO₂ groups enhance stability but reduce electron density on the aromatic ring, affecting binding to electron-deficient targets .
  • Steric Effects : Bulky groups like tert-butyl (in N-(2-(tert-butyl)phenyl)-...-benzamide ) reduce binding efficiency, whereas the cyclopentyl ring balances steric bulk with conformational flexibility .
Physicochemical Properties
  • Lipophilicity : The -CF₃ group increases logP values (~3.4–4.0), favoring membrane permeability. The target compound’s polar cyclopentyl diol may moderate this, improving aqueous solubility .
  • Metabolic Stability : -CF₃ resists oxidative metabolism, while hydroxyl groups may undergo glucuronidation, a consideration for pharmacokinetics .

Preparation Methods

Acyl Chloride-Mediated Coupling

A classical method involves converting 3-(trifluoromethyl)benzoic acid to its reactive acyl chloride derivative, followed by coupling with 3-hydroxy-4-(hydroxymethyl)cyclopentylamine. The process typically employs thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions to generate 3-(trifluoromethyl)benzoyl chloride. Subsequent reaction with the cyclopentylamine in dichloromethane (DCM) or tetrahydrofuran (THF), facilitated by a base such as triethylamine (TEA), neutralizes liberated HCl and drives the reaction toward amide formation.

Reaction Conditions Table

StepReagents/ConditionsSolventTemperatureYield (Typical)
Acyl chloride formationSOCl₂, catalytic DMFDCMReflux85–92%
Amide couplingTEA, 3-hydroxy-4-(hydroxymethyl)cyclopentylamineTHF0°C to RT70–78%

Coupling Reagent-Assisted Synthesis

Modern approaches utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to activate the carboxylic acid directly. This method avoids handling corrosive acyl chlorides and improves functional group tolerance. For instance, 3-(trifluoromethyl)benzoic acid is treated with HATU and N,N-diisopropylethylamine (DIPEA) in DMF, followed by addition of the cyclopentylamine to yield the benzamide.

Protective Group Strategies for Hydroxyl Functionalities

The hydroxyl groups on the cyclopentylamine moiety necessitate protection during amide bond formation to prevent undesired side reactions. Common protective groups include:

Silyl Ether Protection

Triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBS) groups are introduced via reaction with chlorotrialkylsilanes in the presence of imidazole. After amide coupling, the silyl ethers are cleaved using tetra-n-butylammonium fluoride (TBAF) in THF.

Acetyl Protection

Acetylation with acetic anhydride in pyridine temporarily masks hydroxyl groups. Deprotection is achieved via hydrolysis with aqueous sodium hydroxide or lithium hydroxide.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances reaction control and scalability. Acyl chloride formation and subsequent coupling are performed in tandem reactors, minimizing intermediate isolation and improving throughput.

Purification Techniques

Recrystallization : The crude product is purified using ethanol/water mixtures, leveraging the compound’s differential solubility.
Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates high-purity product (>98% by HPLC).

Comparative Analysis with Analogous Benzamides

Structural Modifications and Yield Impact

CompoundAmine ComponentCoupling MethodYield (%)
3-Hydroxy-4-(trifluoromethyl)benzamideAmmoniaHATU/EDC82–88
Target Compound3-Hydroxy-4-(hydroxymethyl)cyclopentylamineAcyl chloride70–78

The lower yield for the target compound versus simpler analogues reflects steric hindrance from the cyclopentyl group and challenges in hydroxyl group management.

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Hydroxyl Group Reactivity : Unprotected hydroxyls may undergo acylation or oxidation. Silyl protection reduces these risks.

  • Trifluoromethyl Stability : The electron-withdrawing trifluoromethyl group slows electrophilic substitution, necessitating prolonged reaction times.

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., DMF) enhance coupling reagent efficiency, while lower temperatures (0–5°C) minimize degradation of heat-sensitive intermediates.

Recent Advances in Sustainable Synthesis

Enzymatic Amidation

Pilot studies explore lipase-catalyzed amidation in aqueous media, reducing reliance on organic solvents. Initial trials report moderate yields (50–60%) but highlight environmental benefits.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times by 60–70% compared to conventional heating, particularly in coupling reagent-mediated routes .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(trifluoromethyl)benzamide with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. Key steps include:
  • Amide bond formation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a base (e.g., triethylamine) to link the cyclopentylamine and benzamide moieties .
  • Hydroxyl group protection : Protect the 3-hydroxy and hydroxymethyl groups on the cyclopentyl ring during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .
  • Purification : Employ column chromatography (normal-phase or reverse-phase) and validate purity using TLC and HPLC. Yields can exceed 85% under optimized conditions .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Critical for verifying the cyclopentyl ring conformation, hydroxymethyl group position, and trifluoromethyl substitution on the benzamide. Chemical shifts for hydroxyl protons typically appear at δ 1.5–2.5 ppm .
  • FTIR : Confirms the presence of amide C=O (1650–1700 cm⁻¹) and hydroxyl O-H (3200–3500 cm⁻¹) stretches .
  • Mass spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different assays?

  • Methodological Answer : Contradictions often arise from variations in:
  • Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize false negatives/positives .
  • Target specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to confirm target engagement .
  • Structural analogs : Compare activity with derivatives lacking the hydroxymethyl or trifluoromethyl groups to isolate pharmacophore contributions .

Q. What experimental strategies can optimize the metabolic stability of this compound?

  • Methodological Answer :
  • In vitro microsomal assays : Test stability in human liver microsomes (HLM) with NADPH cofactor. The trifluoromethyl group enhances resistance to oxidative metabolism, but the hydroxymethyl group may require steric shielding .
  • Isotopic labeling : Use ³H or ¹⁴C-labeled compounds to track metabolic pathways and identify vulnerable sites .
  • Prodrug modification : Temporarily mask hydroxyl groups with acetyl or phosphate prodrugs to improve bioavailability .

Q. How does the stereochemistry of the cyclopentyl ring influence target binding and selectivity?

  • Methodological Answer :
  • Chiral resolution : Separate enantiomers using chiral HPLC and test activity in parallel. The 3-hydroxy-4-(hydroxymethyl) configuration likely creates hydrogen bonds with target residues (e.g., kinases or GPCRs) .
  • Molecular docking : Compare binding poses of enantiomers with X-ray or cryo-EM structures of target proteins. The cis- or trans-ring conformation may alter binding pocket accessibility .

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